molecular formula C9H10N2OS B13302265 2-amino-N-(2-methylphenyl)-2-thioxoacetamide CAS No. 852400-53-4

2-amino-N-(2-methylphenyl)-2-thioxoacetamide

Cat. No.: B13302265
CAS No.: 852400-53-4
M. Wt: 194.26 g/mol
InChI Key: ODYSKZAFWFAFFO-UHFFFAOYSA-N
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Description

2-amino-N-(2-methylphenyl)-2-thioxoacetamide is an organic compound with a unique structure that includes an amino group, a thioxo group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methylphenyl)-2-thioxoacetamide typically involves the reaction of 2-methylphenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methylphenyl)-2-thioxoacetamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(2-methylphenyl)-2-thioxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-methylphenyl)benzamide
  • 2-amino-N-(2-chlorophenyl)benzamide
  • 2-amino-N-(2-pyridinyl)benzamide

Uniqueness

2-amino-N-(2-methylphenyl)-2-thioxoacetamide is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

852400-53-4

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-amino-N-(2-methylphenyl)-2-sulfanylideneacetamide

InChI

InChI=1S/C9H10N2OS/c1-6-4-2-3-5-7(6)11-9(12)8(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)

InChI Key

ODYSKZAFWFAFFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=S)N

Origin of Product

United States

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